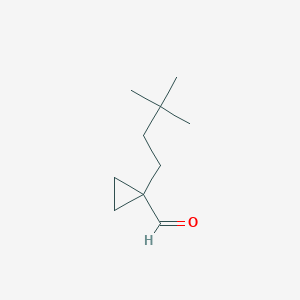
Potassium p-xylenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-xylenesulfonate is a chemical compound with the molecular formula C8H9O3S.K. It is a potassium salt of p-xylenesulfonic acid and is known for its use as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. This compound is commonly used in various industrial applications, including detergents, cosmetics, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium p-xylenesulfonate can be synthesized through the sulfonation of p-xylene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: p-Xylene is reacted with sulfuric acid to form p-xylenesulfonic acid.
Neutralization: The p-xylenesulfonic acid is then neutralized with potassium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where p-xylene and sulfuric acid are continuously fed and reacted. The resulting p-xylenesulfonic acid is then neutralized with potassium hydroxide in a controlled environment to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium p-xylenesulfonate undergoes various chemical reactions, including:
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Potassium p-xylenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which potassium p-xylenesulfonate exerts its effects is through its hydrotropic properties. By increasing the solubility of hydrophobic compounds in water, it facilitates their dispersion and interaction in aqueous environments. This is particularly useful in formulations where uniform distribution of hydrophobic ingredients is required .
Vergleich Mit ähnlichen Verbindungen
- Ammonium xylenesulfonate
- Calcium xylenesulfonate
- Sodium xylenesulfonate
- Potassium toluenesulfonate
Comparison: Potassium p-xylenesulfonate is unique in its potassium ion, which can influence its solubility and interaction with other compounds compared to its ammonium, calcium, and sodium counterparts. While all these compounds share similar hydrotropic properties, the choice of cation can affect their performance in specific applications .
Eigenschaften
CAS-Nummer |
18808-83-8 |
|---|---|
Molekularformel |
C8H9KO3S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
potassium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
RFZGGOLLJIVIOZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


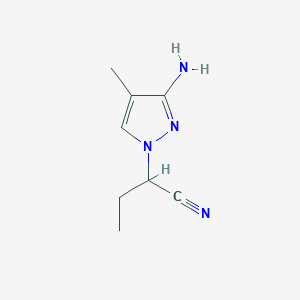
![3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B13324634.png)
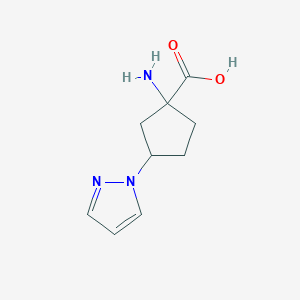
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
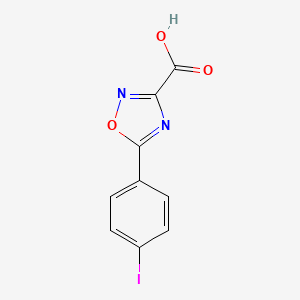
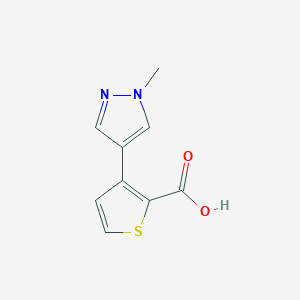
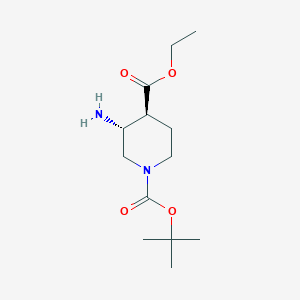
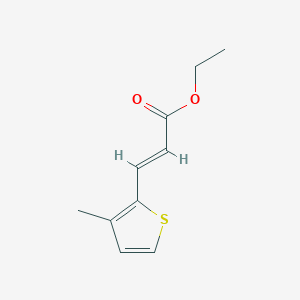

![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)

![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
